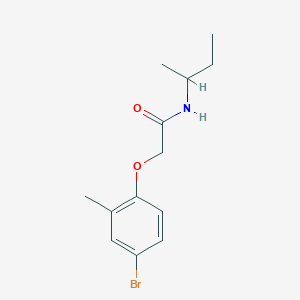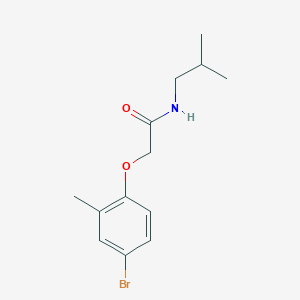![molecular formula C18H17N3O2 B297156 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol](/img/structure/B297156.png)
3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
科学的研究の応用
3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol has been studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential as a diagnostic tool for certain diseases. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, it has been studied for its potential as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol is not fully understood. However, it has been shown to interact with various biological targets such as enzymes, receptors, and DNA. It has been suggested that the compound exerts its biological activity through the modulation of these targets.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol exhibits various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
One of the advantages of using 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol in lab experiments is its relatively simple synthesis method. The compound can be synthesized using commercially available starting materials and simple reaction conditions. Another advantage is its versatility, as it can be used in various fields of research. However, one of the limitations is the lack of information on its toxicity and potential side effects. Further studies are needed to fully assess its safety for use in lab experiments.
将来の方向性
There are several future directions for the research on 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol. One direction is the development of new synthetic methods for the compound and its derivatives. Another direction is the exploration of its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. In addition, further studies are needed to fully understand its mechanism of action and its interactions with biological targets. Finally, the use of this compound in the development of novel materials and catalysts is an area that also warrants further investigation.
Conclusion:
In conclusion, 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol is a chemical compound that has shown promise in various fields of research. Its relatively simple synthesis method, versatility, and potential applications make it an attractive target for further investigation. However, further studies are needed to fully understand its mechanism of action, its safety profile, and its potential as a therapeutic agent.
合成法
The synthesis of 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol involves a multi-step process. The starting material is 2,7-dimethyl-3,5-dihydro-1H-pyrazolo[1,5-c]quinazoline, which is reacted with 4-nitrophenol in the presence of a base to form the corresponding nitro compound. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas or sodium dithionite. The final step involves the coupling of the amino compound with 3,4-dihydroxybenzaldehyde in the presence of a catalyst to form the desired product.
特性
分子式 |
C18H17N3O2 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC名 |
3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol |
InChI |
InChI=1S/C18H17N3O2/c1-10-5-3-6-12-14-9-11(2)20-21(14)18(19-16(10)12)13-7-4-8-15(22)17(13)23/h3-9,18,20,22-23H,1-2H3 |
InChIキー |
RWHGFTXDYOCDOQ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C(C(=CC=C4)O)O)C |
SMILES |
CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C(C(=CC=C4)O)O)C |
正規SMILES |
CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C(C(=CC=C4)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-bromo-3,5-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B297073.png)









![3-(4-Bromophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B297093.png)


